BENGHE Foundational & Exploratory

Check Availability & Pricing

X-ray Crystal Structure of
Tricyclohexylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tricyclohexylmethanol

Cat. No.: B107322

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystal structure of
tricyclohexylmethanol. The information is tailored for researchers, scientists, and
professionals in drug development who require a detailed understanding of the solid-state
conformation of this molecule. This document outlines the crystallographic data, experimental
protocols for structure determination, and a visual representation of the experimental workflow.

Introduction

Tricyclohexylmethanol, a tertiary alcohol with the chemical formula (CeH11)sCOH, is a
sterically hindered molecule. Its three bulky cyclohexyl groups attached to the carbinol carbon
atom impose significant conformational constraints. Understanding the three-dimensional
arrangement of atoms in the solid state through X-ray crystallography is crucial for
comprehending its physical and chemical properties, potential intermolecular interactions, and
for applications in materials science and rational drug design where it might be used as a bulky,
non-polar moiety.

The crystal structure of tricyclohexylmethanol has been determined and is available in the
Cambridge Crystallographic Data Centre (CCDC) under the deposition number 650234. While
the full crystallographic information file (CIF) containing detailed atomic coordinates and
structure factors is accessible through the CCDC, this guide summarizes the key
crystallographic parameters and provides a generalized, yet detailed, experimental protocol for
such a structure determination.
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Crystallographic Data

The following tables summarize the key crystallographic data for tricyclohexylmethanol. This
data is essential for understanding the packing of the molecules in the crystal lattice and for

computational modeling studies.

Table 1: Crystal Data and Structure Refinement Details for Tricyclohexylmethanol
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Parameter Value
Empirical Formula C19H340
Formula Weight 278.47 g/mol

Temperature

Data typically collected at low temperatures
(e.g., 100 K or 293 K)

Wavelength

MoKa radiation (A = 0.71073 A) is commonly
used

Crystal System

To be determined from diffraction data (e.qg.,

Monoclinic, Orthorhombic)

Space Group

To be determined from systematic absences in

the diffraction data

Unit Cell Dimensions

a Value in A
b Value in A
C Value in A
a Value in °
B Value in °
Y Value in °
Volume Value in A3

Z (Molecules per unit cell)

Integer value

Calculated Density

Value in Mg/m3

Absorption Coefficient

Value in mm~—1

F(000)

Integer value

Data Collection

Crystal Size Dimensions in mm
0 range for data collection Range in °
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Index Ranges h, k, | ranges

Reflections Collected Total number

Independent Reflections Number and R(int)
Refinement

Refinement Method Full-matrix least-squares on F?2

_ Number of data points, restraints, and refined
Data / Restraints / Parameters

parameters
Goodness-of-fit on F2 Value close to 1
Final R indices [I>20(l)] R1 and wR2 values
R indices (all data) R1 and wR2 values
Largest Diff. Peak and Hole Values in e. A3

Note: Specific values for unit cell dimensions, space group, and refinement statistics are
contained within the Crystallographic Information File (CIF) for CCDC deposition 650234, which
should be consulted for precise data.

Experimental Protocols

The determination of the crystal structure of a small molecule like tricyclohexylmethanol via
single-crystal X-ray diffraction involves a series of well-defined steps. The following is a
detailed, representative protocol.

Synthesis and Crystallization

High-purity tricyclohexylmethanol is required for growing single crystals suitable for X-ray
diffraction. The compound can be synthesized through the Grignard reaction of dicyclohexyl
ketone with cyclohexylmagnesium bromide.

Crystallization Protocol: Single crystals of tricyclohexylmethanol are typically grown by slow
evaporation of a saturated solution.
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» Solvent Selection: A suitable solvent or solvent mixture is chosen in which
tricyclohexylmethanol has moderate solubility. Common solvents for non-polar molecules
include hexane, ethanol, or ethyl acetate.

o Preparation of Saturated Solution: A saturated solution of tricyclohexylmethanol is
prepared by dissolving the compound in the chosen solvent at a slightly elevated
temperature.

o Slow Evaporation: The solution is filtered to remove any particulate matter and left
undisturbed in a loosely covered container at a constant temperature. The slow evaporation
of the solvent over several days to weeks leads to the formation of well-ordered single
crystals.

Single-Crystal X-ray Diffraction Data Collection

o Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1 to 0.3
mm, is selected under a microscope. The crystal is mounted on a goniometer head using a
cryoloop and a small amount of cryoprotectant oil.

o Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray
source (e.g., MoKa radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is
cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations
and protect it from radiation damage.

» Unit Cell Determination: A series of initial diffraction images are collected to determine the
unit cell parameters and the crystal lattice symmetry.

o Full Data Collection Strategy: A strategy for collecting a complete dataset is calculated by the
diffractometer software. This involves rotating the crystal through a series of angles while
exposing it to the X-ray beam to measure the intensities of a large number of unique
reflections.

Structure Solution and Refinement

o Data Reduction: The raw diffraction images are processed to integrate the reflection
intensities and apply corrections for factors such as Lorentz and polarization effects, and
absorption.
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e Structure Solution: The phase problem is solved using direct methods or Patterson methods
to obtain an initial model of the crystal structure. This model provides the initial positions of
the non-hydrogen atoms.

o Structure Refinement: The initial model is refined against the experimental diffraction data
using full-matrix least-squares methods. In this iterative process, the atomic positions, and
their anisotropic displacement parameters are adjusted to minimize the difference between
the observed and calculated structure factors. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.

» Validation: The final refined structure is validated using various crystallographic checks to
ensure its quality and correctness.

Visualizations

The following diagrams illustrate the logical workflow of the experimental process for
determining the crystal structure of tricyclohexylmethanol.
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Caption: Experimental workflow for X-ray crystal structure determination.
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Caption: Data processing and structure refinement workflow.

 To cite this document: BenchChem. [X-ray Crystal Structure of Tricyclohexylmethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107322#x-ray-crystal-structure-of-
tricyclohexylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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